molecular formula C21H22N2O B5689009 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline

2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5689009
M. Wt: 318.4 g/mol
InChI Key: UNKDCRKXAIQPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the tetrahydroisoquinoline family and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, which allows for the production of large quantities for use in experiments. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic targets.

Synthesis Methods

The synthesis of 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2,3-dimethylindole with ethyl acetoacetate in the presence of a base. This is followed by the addition of hydrazine hydrate and the reduction of the resulting hydrazone with sodium borohydride. The final step involves the reaction of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst.

Scientific Research Applications

2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-16(2)23(20-10-6-5-9-19(15)20)21(24)14-22-12-11-17-7-3-4-8-18(17)13-22/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDCRKXAIQPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.